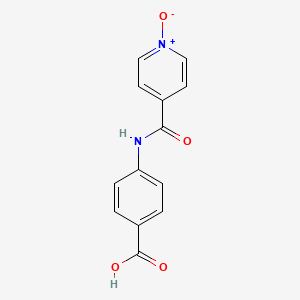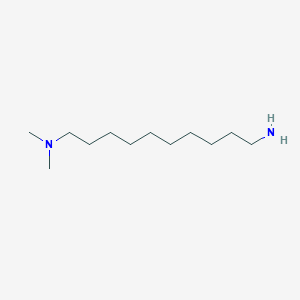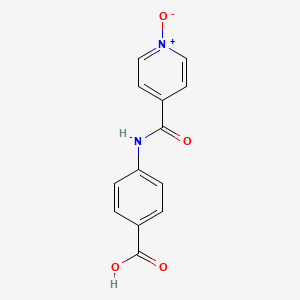
2-(3-Bromophenylamino)thiazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromophenylamino)thiazol-4-one is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenylamino)thiazol-4-one typically involves the condensation of 3-bromoaniline with thioamide derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Bromophenylamino)thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in DMF.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 2-(3-Bromophenylamino)thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Bromophenylamino)thiazol-4-one
- 2-(3-Chlorophenylamino)thiazol-4-one
- 2-(3-Methylphenylamino)thiazol-4-one
Uniqueness
2-(3-Bromophenylamino)thiazol-4-one is unique due to the presence of the bromine atom at the 3-position of the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets and potentially increasing its potency and selectivity.
Eigenschaften
Molekularformel |
C9H7BrN2OS |
|---|---|
Molekulargewicht |
271.14 g/mol |
IUPAC-Name |
2-(3-bromophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H7BrN2OS/c10-6-2-1-3-7(4-6)11-9-12-8(13)5-14-9/h1-4H,5H2,(H,11,12,13) |
InChI-Schlüssel |
SGXRQMVAZQYMJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC(=NC2=CC(=CC=C2)Br)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12124492.png)




![(2E,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B12124504.png)


![2-(4-methoxyphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B12124527.png)
![Benzoic acid, 2-hydroxy-5-[[(methylamino)thioxomethyl]amino]-](/img/structure/B12124529.png)
![2-[2-(2-Methoxyethoxy)ethyl]piperidine](/img/structure/B12124534.png)
